molecular formula C7H7BrN2O2 B1292625 3-Bromo-2-methyl-5-nitroaniline CAS No. 1000342-34-6

3-Bromo-2-methyl-5-nitroaniline

Cat. No. B1292625
CAS RN: 1000342-34-6
M. Wt: 231.05 g/mol
InChI Key: AORXQFQBVQILBL-UHFFFAOYSA-N
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Description

The compound 3-Bromo-2-methyl-5-nitroaniline is a derivative of nitroaniline, which is a class of compounds known for their applications in various chemical reactions and as probes in the study of DNA conformation. While the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been studied. For instance, 2-Methyl-4-nitroaniline has been used to form a crystalline complex with a self-complementary dinucleoside monophosphate, indicating the potential for nitroaniline derivatives to interact with biological molecules .

Synthesis Analysis

The synthesis of related compounds, such as 3-aryl-2,6-dicyano-5-methylanilines, has been achieved through reactions between nitrostyrenes and malononitrile in the presence of sodium carbonate in ethanol at room temperature . This suggests that similar conditions could potentially be used for synthesizing this compound, although the presence of the bromo substituent might require modifications to the reaction conditions or the use of different precursors.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as demonstrated by the crystalline structure of a complex containing 2-methyl-4-nitroaniline . The structure of this complex was solved to atomic resolution, revealing that nitroaniline molecules can stack above and below guanine-cytosine pairs in a duplex structure. This indicates that this compound could also exhibit interesting stacking behaviors due to the presence of the nitro group and the potential for π-π interactions.

Chemical Reactions Analysis

Nitroaniline derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution. For example, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines to give N-substituted amino-nitrobenzo[b]thiophenes, which can rearrange to form isomers . This suggests that this compound might also participate in similar nucleophilic substitution reactions, potentially leading to a variety of products depending on the reaction conditions and the nucleophiles used.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives can be inferred from related compounds. For instance, the reaction of 2,4-dibromo-1-methyl-5-nitro-imidazole with nucleophiles leads to products that crystallize in the monoclinic system, indicating that the crystal structure and physical properties are significantly influenced by the substituents on the aromatic ring . Therefore, the physical properties of this compound, such as its melting point, solubility, and crystal structure, would likely be affected by the bromo and nitro groups present on the molecule.

Safety and Hazards

3-Bromo-2-methyl-5-nitroaniline is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statement H302 has been associated with it, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

3-bromo-2-methyl-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORXQFQBVQILBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646797
Record name 3-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000342-34-6
Record name 3-Bromo-2-methyl-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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